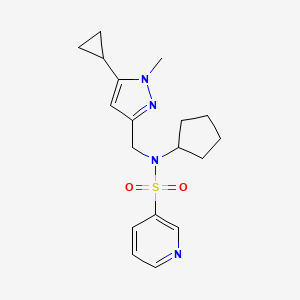

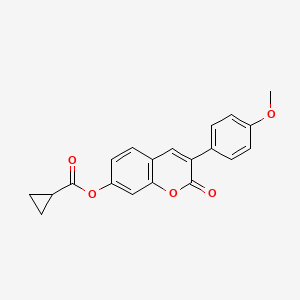

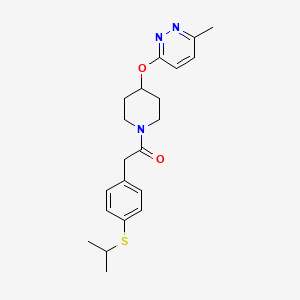

![molecular formula C11H8ClN3S B2633450 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 478258-75-2](/img/structure/B2633450.png)

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with a molecular formula of C6H8ClN3OS . It’s a part of a new class of neonicotinoid insecticides , which are useful for controlling noxious insects in crops like rice, leafy vegetables, tomato, and tea .

Molecular Structure Analysis

The molecular structure of this compound involves various intermolecular interactions including N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions . A short C–Cl ⋯ O–N contact also contributes towards the crystal packing .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 49.0±0.3 cm3, and a molar volume of 148.2±3.0 cm3 . It also has a polar surface area of 82 Å2 and a polarizability of 19.4±0.5 10-24 cm3 .

科学的研究の応用

Antitumor Activity

A derivative of 1H-pyrrolo[2,3-b]pyridine, specifically designed for its antitumor properties, showed promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive form of cancer. Compounds derived from this structure acted as cyclin-dependent kinase 1 inhibitors, effectively reducing DMPM cell proliferation and inducing apoptosis. Notably, these compounds also demonstrated significant tumor volume inhibition in DMPM xenografts when administered to mice, marking them as potential candidates for cancer treatment development (Carbone et al., 2013).

Chemical Reactivity and Synthesis

The pyrrolo[1,2-c]thiazole derivative exhibits interesting chemical behaviors in cycloaddition reactions, acting variably as a thiocarbonyl ylide or an azomethine ylide, depending on the nature of the dipolarophile. This reactivity opens up pathways for synthesizing a wide range of chemical structures, potentially useful in various scientific applications, from material sciences to pharmaceuticals (Sutcliffe et al., 2000).

Heterocyclic Chemistry

The compound plays a significant role in the synthesis of various heterocyclic structures. Its utility in forming different heterocyclic compounds, such as thiazolo[3,2-a]pyridines and pyrido[2,1-b][1,3]benzothiazole, highlights its versatility and importance in the field of medicinal chemistry and drug design. These synthesized structures have broad implications, including the development of new pharmaceuticals and exploration of their biological activities (Potikha et al., 2010).

作用機序

Target of Action

Thiazoles, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazoles in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .

生化学分析

Biochemical Properties

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

For instance, some pyrrolopyridine derivatives have been found to inhibit the fibroblast growth factor receptor, which plays a crucial role in cell proliferation and migration .

Molecular Mechanism

Thiazole derivatives are known to be highly reactive due to an acidic proton at the C-2 position of the thiazole ring . This reactivity allows thiazole derivatives to undergo various chemical reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

Thiazole derivatives are known to participate in various biochemical reactions, potentially interacting with various enzymes and cofactors .

特性

IUPAC Name |

2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBFCOUOXADPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

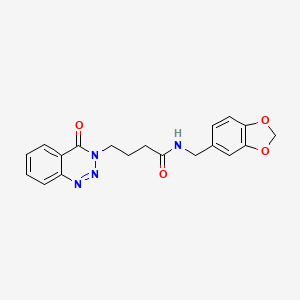

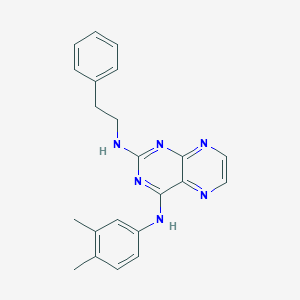

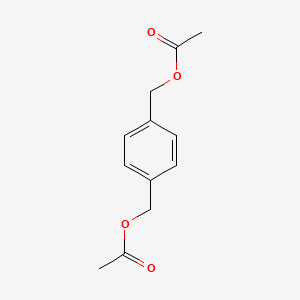

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

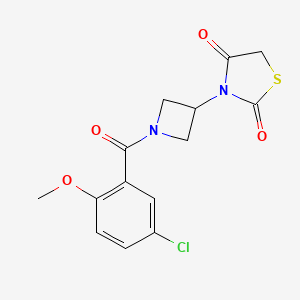

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)